molecular formula C9H13ClINO B8160114 2-(4-Iodo-2-methylphenoxy)ethanamine hydrochloride

2-(4-Iodo-2-methylphenoxy)ethanamine hydrochloride

Cat. No.: B8160114
M. Wt: 313.56 g/mol
InChI Key: PNJCTGZBQISFFS-UHFFFAOYSA-N
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Description

2-(4-Iodo-2-methylphenoxy)ethanamine hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of an iodo group, a methyl group, and a phenoxy group attached to an ethanamine backbone. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-2-methylphenoxy)ethanamine hydrochloride typically involves the reaction of 4-iodo-2-methylphenol with ethylene oxide to form 2-(4-iodo-2-methylphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce 2-(4-iodo-2-methylphenoxy)ethanamine. Finally, the ethanamine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced purification techniques like recrystallization and chromatography are often employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-2-methylphenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodo group to a hydrogen atom or other functional groups.

    Substitution: The iodo group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenoxyethanamines.

Scientific Research Applications

2-(4-Iodo-2-methylphenoxy)ethanamine hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research into potential therapeutic applications, such as targeting specific receptors or pathways, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-2-methylphenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-methylphenoxy)ethanamine hydrochloride
  • 2-(4-Chloro-2-methylphenoxy)ethanamine hydrochloride
  • 2-(4-Fluoro-2-methylphenoxy)ethanamine hydrochloride

Uniqueness

2-(4-Iodo-2-methylphenoxy)ethanamine hydrochloride is unique due to the presence of the iodo group, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The iodo group is larger and more polarizable, influencing the compound’s behavior in chemical reactions and biological systems.

Properties

IUPAC Name

2-(4-iodo-2-methylphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO.ClH/c1-7-6-8(10)2-3-9(7)12-5-4-11;/h2-3,6H,4-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJCTGZBQISFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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